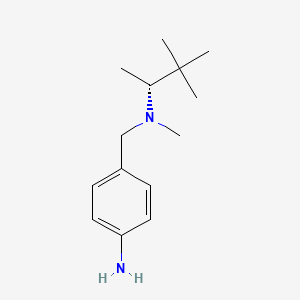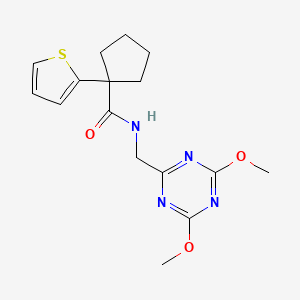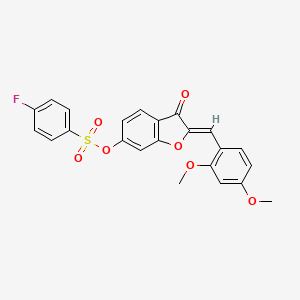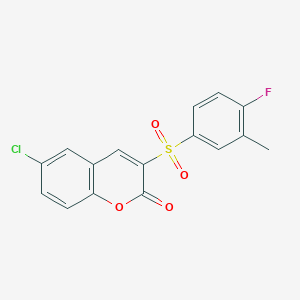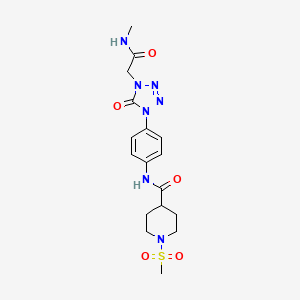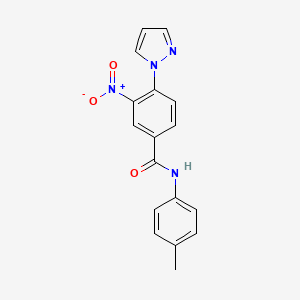![molecular formula C16H11N3O3 B2762619 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one CAS No. 1448124-94-4](/img/structure/B2762619.png)
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment: CDK2 Inhibition
This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer treatment because they can selectively target tumor cells. The pyrrolo[3,4-d]pyrimidine scaffold within the compound is particularly significant as it has shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Multi-Targeted Kinase Inhibition
Derivatives of pyrrolo[3,4-d]pyrimidine have been explored as multi-targeted kinase inhibitors (TKIs) . These compounds can simultaneously inhibit multiple kinases involved in cancer progression, such as EGFR, Her2, VEGFR2, and CDK2. This multi-pronged approach can be more effective in combating cancer by addressing various pathways that contribute to tumor growth and metastasis .
Antiviral Applications
Research has indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit antiviral properties . Specifically, they have been designed to target TLR7, a toll-like receptor that plays a role in the immune response to viral infections. Compounds with this scaffold have shown exceptional antiviral activity in both in vitro and in vivo studies .
Anti-Breast-Cancer Activity
The compound’s structure has been utilized in the design of molecules with anti-breast-cancer activity . By combining the active fragments of this compound with CDK4/6 inhibitors, researchers aim to improve selectivity and antiproliferative effects on breast cancer cells, potentially leading to more effective treatments .
Antitubercular Activity
Pyrrolo[3,4-d]pyrimidine derivatives have also been investigated for their antitubercular activity . These compounds have shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a potential application in developing new antitubercular drugs .
Apoptosis Induction
The compound has been associated with the induction of apoptosis, the programmed cell death process, in cancer cells . By inducing apoptosis, these derivatives can effectively eliminate cancer cells and prevent the proliferation of malignant cells. This mechanism is crucial for therapies aimed at reducing tumor size and preventing cancer spread .
Wirkmechanismus
Target of Action
Similar compounds with a pyrrolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a key protein in the cell cycle regulation and DNA damage response (DDR), making it a potential target for cancer therapy .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, preventing the target protein from performing its function . In the case of CDK2 inhibitors, they prevent the kinase from phosphorylating its substrates, thus halting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound could prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
As a potential cdk2 inhibitor, it could be expected to inhibit cell proliferation by halting the cell cycle progression . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Eigenschaften
IUPAC Name |
2-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-15(22-14-4-2-1-3-11(13)14)16(21)19-7-10-6-17-9-18-12(10)8-19/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKYFSUYWFLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylamine](/img/structure/B2762536.png)
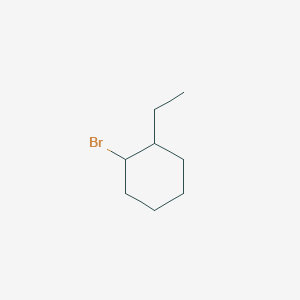
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)

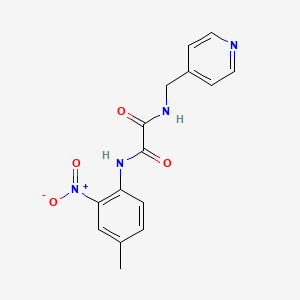
![3-amino-N-(2,5-dichlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2762543.png)

